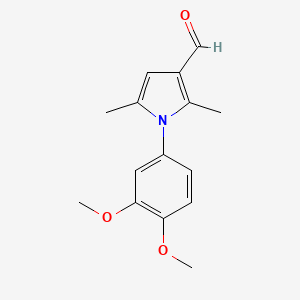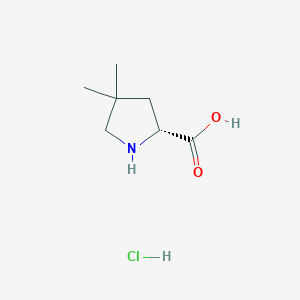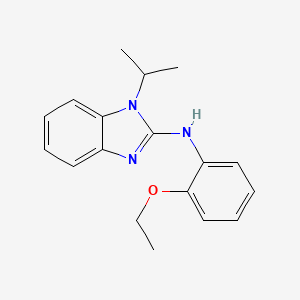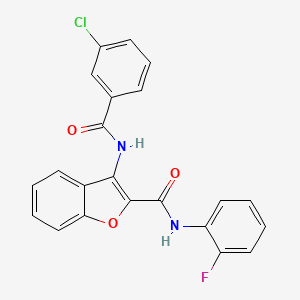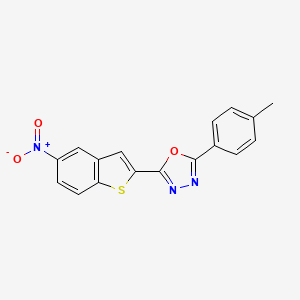
2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a class of heterocyclic compounds known for their diverse range of biological activities and applications in material science. The 1,3,4-oxadiazole nucleus is a five-membered ring containing three carbon atoms and two heteroatoms, namely nitrogen and oxygen, at the 1, 3, and 4 positions respectively. The presence of the 4-methylphenyl and 5-nitro-1-benzothiophen-2-yl substituents on the oxadiazole ring suggests potential for unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclodehydration of appropriate hydrazides and carboxylic acids or their derivatives. In the case of the compound , the synthesis would likely involve the condensation of a 4-methylphenyl hydrazide with a 5-nitro-1-benzothiophen-2-yl carboxylic acid or a derivative thereof. The synthesis of similar compounds has been reported, such as the preparation of 2-(4-aminophenyl)-5-(2-alkyloxyphenyl)-1,3,4-oxadiazoles, which were synthesized using p-nitrobenzoic acid and methyl salicylate followed by catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the planarity of the oxadiazole ring, which can facilitate conjugation with substituent aromatic rings. This conjugation can affect the electronic distribution within the molecule, as evidenced by spectroscopic investigations such as FT-IR and FT-Raman, which have been used to analyze similar compounds . The presence of electron-withdrawing (e.g., nitro) and electron-donating (e.g., methyl) groups can further influence the electronic properties and stability of the molecule.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, depending on the nature of the substituents and the reaction conditions. For example, the amino group in 2-(4-aminophenyl)-1,3,4-oxadiazoles can react with aldehydes to form Schiff bases . The nitro group in the compound of interest could potentially undergo reduction to an amine, providing a site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in melting points, solubility, and stability. For instance, mesogenic materials bearing a 1,2,4-oxadiazole moiety have been shown to exhibit liquid crystalline behaviors, which are affected by the length of the terminal alkyl chain and the nature of the terminal groups . The compound "this compound" would likely have unique properties due to its specific substituents, which could be explored through techniques such as differential scanning calorimetry (DSC) and optical polarized microscopy (OPM) .
Applications De Recherche Scientifique
Structural Characterization and Synthesis
- Structural Characterization : The compound has been structurally characterized as a spacer in the synthesis of potential non-peptide angiotensin receptor antagonists. It exhibits π–π interactions and C–H⋯O interactions, indicating its significance in molecular interaction studies (Meyer et al., 2003).
Antimicrobial Activity
- Antibacterial Properties : Derivatives of this compound have shown antimicrobial activity against bacteria, mold, and yeast, indicating its potential for development into antimicrobial agents (Tien et al., 2016).
- Antimicrobial Synthesis and Evaluation : Additional studies have corroborated its antimicrobial properties, focusing on synthesizing and evaluating derivatives for antibacterial activity (Naganagowda & Petsom, 2011), (Jafari et al., 2017).
Anticancer Activity
- Anticancer Evaluation : Specific derivatives have been synthesized and shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential for anticancer drug development (Ravinaik et al., 2021).
Corrosion Inhibition
- Steel Corrosion Inhibition : The compound has also been evaluated as a corrosion inhibitor for mild steel, presenting high inhibition efficiency, which is significant for industrial applications (Kalia et al., 2020), (Ammal et al., 2018).
Liquid Crystalline Properties
- Liquid Crystalline Properties : The compound has been a focus in synthesizing mesogenic materials with liquid crystalline properties, important for materials science and display technology (Abboud et al., 2017), (Ali & Tomi, 2018).
Antidiabetic and Anti-Diabetic Agents
- Antidiabetic Screening : Novel derivatives have been synthesized and evaluated for antidiabetic activity, underscoring the compound's relevance in developing diabetes treatments (Lalpara et al., 2021), (Mohammad et al., 2022).
Nematocidal Activity
- Nematocidal Activity : Research has been conducted on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, showing significant nematocidal activities, which could lead to the development of new nematicides (Liu et al., 2022).
Other Applications
- Cancer Treatment and Inhibition : Studies indicate its potential as a collapsin response mediator protein 1 inhibitor for treating small lung cancer (Panchal et al., 2020), and for cytotoxic effects against breast cancer cells (Alghamdi & Nazreen, 2020).
- Fluoride Chemosensors : It's used in anion sensors, displaying spectroscopic and colorimetric properties for fluoride sensing, relevant in chemical sensing applications (Ma et al., 2013).
- Cholinesterase Inhibition : The compound has been involved in the synthesis of 1,3,4-oxadiazole-2-thiols derivatives, showing inhibition potential against cholinesterases, suggesting applications in treating diseases related to cholinesterase dysfunction (Sz et al., 2015).
- Apoptosis Induction : Identified as a novel apoptosis inducer, showing potential for treating specific types of cancer (Zhang et al., 2005).
- Antibacterial Activity : Synthesized derivatives have shown significant antibacterial activity against Salmonella typhi, indicating potential for developing antibacterial drugs (Salama, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-10-2-4-11(5-3-10)16-18-19-17(23-16)15-9-12-8-13(20(21)22)6-7-14(12)24-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBNYAYCQGBDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)
![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)
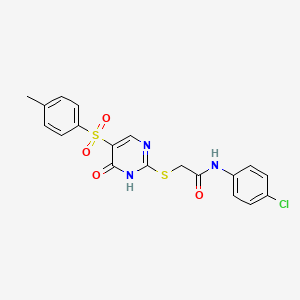
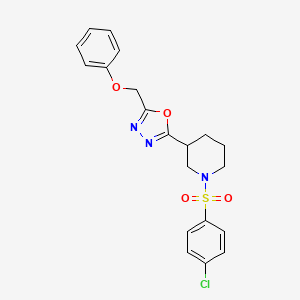
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)
![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)
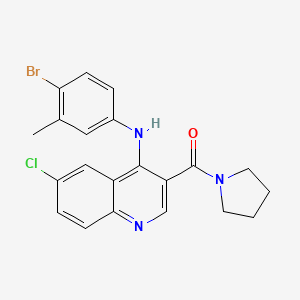
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)
